{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic compound that belongs to the class of glycosides. This compound is characterized by its unique structure, which includes a sugar moiety linked to a phenylpropanoid unit. It is known for its potential biological activities, including antioxidant and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the following steps:
Glycosylation Reaction: The sugar moiety is prepared through a glycosylation reaction, where a suitable glycosyl donor reacts with a glycosyl acceptor under acidic or basic conditions.
Esterification: The phenylpropanoid unit is introduced through an esterification reaction, where the carboxylic acid group of the phenylpropanoid reacts with the hydroxyl group of the sugar moiety in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation and esterification reactions using automated reactors and continuous flow systems. The use of biocatalysts and enzyme-mediated reactions can also be explored to enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl groups in the compound to hydroxyl groups. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups such as halogens or alkyl groups. Reagents such as thionyl chloride (SOCl2) and alkyl halides are used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Thionyl chloride (SOCl2), alkyl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, and carboxylic acids.
Reduction: Formation of alcohols and diols.
Substitution: Formation of halogenated compounds, ethers, and esters.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is used as a model compound to study glycosylation reactions and the synthesis of glycosides. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is used in cell culture studies to investigate its effects on cellular processes and signaling pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as a natural antioxidant and anti-inflammatory agent. It is also studied for its potential role in the treatment of chronic diseases such as cancer and cardiovascular diseases.
Industry
In the industry, [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is used in the formulation of cosmetic and skincare products due to its antioxidant properties. It is also used as a natural preservative in food and beverage products.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with cellular targets such as enzymes and receptors. The compound exerts its effects by modulating oxidative stress and inflammatory responses. It can scavenge free radicals and inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can activate signaling pathways involved in cell survival and apoptosis, such as the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Rutin: A glycoside of quercetin with similar biological activities.
Kaempferol: A flavonoid with antioxidant and anticancer properties.
Uniqueness
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its specific glycoside structure, which imparts distinct biological activities and physicochemical properties. Unlike other similar compounds, it has a unique combination of sugar and phenylpropanoid units, which enhances its solubility and bioavailability. This compound also exhibits a broader range of
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c21-11-3-1-10(7-13(11)23)2-4-16(24)29-9-15-17(25)18(26)19(27)20(31-15)30-14-8-28-6-5-12(14)22/h1-8,15,17-21,23,25-27H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFSHBHNICRSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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